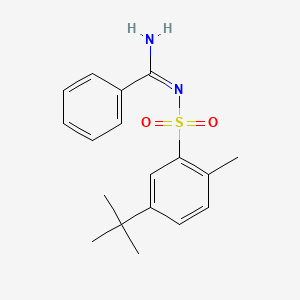

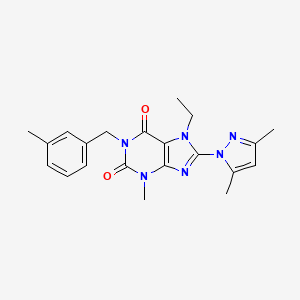

N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl sulfone derivatives and their chemical properties, which can be related to the compound . These derivatives are used in a range of synthetic applications, including aminohydroxylation, aziridination, and olefination reactions, and are valuable for constructing nitrogen-containing molecules .

Synthesis Analysis

The synthesis of tert-butyl sulfone derivatives is well-documented in the literature. For instance, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Additionally, enantioenriched primary tert-butanesulfonimidamides have been synthesized via imination-hydrazinolysis of N'-tert-butanesulfinyl amidines, which involves copper-catalyzed sulfonyl nitrene transfer or iodonitrene-based NH transfer . Moreover, three-component coupling reactions have been employed to synthesize cyclic N-sulfonylamidines with high stereocontrol .

Molecular Structure Analysis

The molecular structure of tert-butyl sulfone derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, as seen in tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . The sulfonyl group's interaction with other parts of the molecule, such as a thiadiazole ring, can lead to a distorted arrangement around the sulfur atom, as observed in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate .

Chemical Reactions Analysis

Tert-butyl sulfone derivatives participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Tert-butyl sulfoxide can be activated and reacted with different nucleophiles to produce a range of sulfinic acid amides, sulfoxides, and sulfinic acid esters . Furthermore, tert-butyl sulfone derivatives have been used in the Julia-Kocienski olefination reaction to synthesize disubstituted alkenes and dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl sulfone derivatives are influenced by the tert-butyl group and the sulfonyl moiety. The tert-butyl group is known for its steric bulk, which can affect the reactivity and selectivity of the molecule in chemical reactions . The sulfonyl group is a key functional group that can engage in various chemical transformations due to its reactivity towards nucleophiles . The stability and reactivity of these compounds are crucial for their application in organic synthesis and the development of new synthetic methodologies .

科学的研究の応用

1. Organic Synthesis and Catalysis

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a prominent method for forming carbon-carbon bonds. Research on 3,5-bis(trifluoromethyl)phenyl sulfones showcases their utility in the Julia-Kocienski olefination, leading to the efficient synthesis of methoxylated stilbenes such as trimethylated resveratrol. This reaction highlights the importance of sulfonyl compounds in organic synthesis, offering pathways to complex molecular architectures (Alonso et al., 2005).

2. Materials Science

Polyimide Synthesis

The development of high-performance polyimides involves the use of diamines with bulky substituents, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene. These compounds facilitate the creation of polymers with exceptional thermal stability and mechanical properties, critical for aerospace and electronic applications (Liaw & Liaw, 1996).

3. Analytical Chemistry

Sulfonamide Detection

The determination of sulfonamides in complex matrices like bovine milk involves sophisticated sample preparation techniques. Ionic liquids supported on silica surfaces have been evaluated for their efficacy in online solid-phase extraction, demonstrating the role of sulfonyl compounds in enhancing analytical methods for food safety and pharmaceutical analysis (Silva & Lanças, 2018).

特性

IUPAC Name |

N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-10-11-15(18(2,3)4)12-16(13)23(21,22)20-17(19)14-8-6-5-7-9-14/h5-12H,1-4H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKPPKRYCDGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N=C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)